molecular formula C13H15ClN2O B3862059 7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine

7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine

Cat. No.: B3862059
M. Wt: 250.72 g/mol
InChI Key: PJVCACYWAVZGKO-UHFFFAOYSA-N
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Description

7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine is a quinoline derivative known for its diverse biological activities. Quinolines and their derivatives are present in numerous natural products and have been extensively studied for their antimalarial, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with 2-methoxyethylamine under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential anticancer properties, particularly against breast and colon cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine involves its interaction with various molecular targets. In antimalarial activity, it is believed to interfere with the heme detoxification process in Plasmodium parasites. For its anticancer properties, the compound induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine stands out due to its unique substitution pattern, which imparts distinct biological activities. Its methoxyethyl group enhances its solubility and bioavailability compared to other quinoline derivatives .

Properties

IUPAC Name

7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9-7-13(15-5-6-17-2)16-12-8-10(14)3-4-11(9)12/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCACYWAVZGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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